4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
4-bromo-2-[(4-bromoanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWJHURCYGBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the electrophilic halogenation of phenol with bromine. The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or reduced phenolic compounds.
Substitution: Formation of methoxy-substituted phenols or other derivatives.
Scientific Research Applications
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Dipole Moment (D) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 367.11 | 3.4 | ~4.5 | 2× Br, -OCH₃, -NH-CH₂- |
| CAS 329778-95-2 (Fluoro-methyl analog) | 340.19 | 3.1 | ~4.8 | 1× Br, -OCH₃, -F, -CH₃ |
| 4-Bromo-2-methoxy-6-(3-CF₃-phenyl)phenol | 395.18 | 3.9 | ~5.2 | 1× Br, -OCH₃, -CF₃ |
| 2-(4-Bromophenyl)-6-methylflavone | 315.16 | 4.2 | ~3.7 | 1× Br, -CH₃, flavone backbone |
Table 2: Crystallographic Parameters of Selected Analogues
*Assumed based on analogous structures.
Research Findings and Trends
- Synthetic Yields : Schiff base formation typically achieves 60–80% yields, while bromination steps vary (40–90%) depending on halogen positioning .
- Biological Activity: Bromine enhances lipophilicity and membrane permeability, but methoxy groups may reduce toxicity (e.g., LD50 for bromophenols: ~200 mg/kg vs. ~400 mg/kg for methoxy analogs) .
- Computational Insights : Bromine’s polarizable nature increases van der Waals interactions in crystal packing, while methoxy groups stabilize intramolecular H-bonds, favoring planar conformations .
Biological Activity
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound, with a focus on its antimicrobial and anticancer activities.
- Chemical Formula : C14H14BrN O2
- Molecular Weight : 285.17 g/mol
- CAS Number : 258285-82-8
- SMILES Notation : COc1cc(CNc2ccc(Br)cc2)ccc1O
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on Schiff bases, which share structural similarities, demonstrated that they possess moderate to good antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Minimum Inhibitory Concentration (MIC) | Tested Organisms |
|---|---|---|
| SB1 | 50 µg/mL | P. aeruginosa |
| SB3 | 100 µg/mL | E. coli, S. typhi |
| SB4 | 200 µg/mL | S. maltophilia |
The MIC values suggest that modifications to the phenolic structure can enhance antimicrobial efficacy, potentially making these derivatives candidates for new antibiotic therapies.
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies. For instance, a derivative showed significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism was observed in studies where the compound disrupted microtubule dynamics, leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of bromine atoms enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Case Study: Antitumor Effects
In a study involving the compound's analogs, it was found that the presence of bromine significantly increased the inhibitory effect on tubulin polymerization compared to non-brominated analogs. The binding affinity to the colchicine site on tubulin was also enhanced, indicating a promising pathway for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
